molecular formula C8H9BrN2O2 B2478228 2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid CAS No. 2551118-26-2

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid

Cat. No. B2478228
CAS RN: 2551118-26-2
M. Wt: 245.076
InChI Key: QGJMKSDPBMNMFE-UHFFFAOYSA-N
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Description

“2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C8H9BrN2O2 . It has a molecular weight of 245.08 . It is a powder in physical form .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid” were not found, similar compounds such as “5-Bromo-2-methoxypyridine” and “2-Amino-5-bromopyridine” are used as building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a method that could potentially be used in the synthesis of such compounds .


Molecular Structure Analysis

The InChI code for “2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid” is 1S/C8H9BrN2O2/c1-11(2)6-4-10-7(9)3-5(6)8(12)13/h3-4H,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 245.08 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Catalytic Applications

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid is utilized in various catalytic processes. One significant application is in the palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine. This process, conducted under carbon monoxide pressure, results in the formation of 1-(dimethylamino)-1H-pyrrole-2,5-diones (Bae & Cho, 2014). Additionally, 4-(Dimethylamino)pyridine functions effectively as a catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids (Meng, Liu, Liu, & Wang, 2015).

Synthesis Applications

In the synthesis of esters and lactones, 2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid plays a crucial role. It is used in the direct esterification of carboxylic acids in the presence of di-2-pyridyl carbonate and alcohols, catalyzed by 4-dimethylamino pyridine (Sunggak, Jae, & Young, 1984). Moreover, the compound is involved in the bromination process to produce derivatives like 2-bromo-5-dimethylaminopyridine (Fox, Hepworth, & Hallas, 1973).

Cooperative Catalysis

In cooperative catalysis, this chemical finds application in the dehydrative condensation reaction between carboxylic acids and amines. When used with arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), it significantly enhances the reaction’s effectiveness compared to their individual use (Ishihara & Lu, 2016).

Chemical Synthesis and Biological Evaluation

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid is also crucial in the synthesis and biological evaluation of compounds targeting specific medical conditions. For instance, its derivatives were evaluated as potential diagnostic imaging agents targeting amyloid plaques in Alzheimer's disease (Ono et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P312, P332 + P313, P337 + P313, P362, P403 + P233, P405, and P501 .

properties

IUPAC Name

2-bromo-5-(dimethylamino)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(2)6-4-10-7(9)3-5(6)8(12)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJMKSDPBMNMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(dimethylamino)pyridine-4-carboxylic acid

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